4,5-Isothiazolediamine,N5-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-N-methyl-1,2-thiazole-4,5-diamine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of 5-N-methyl-1,2-thiazole-4,5-diamine includes a five-membered ring containing nitrogen and sulfur atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-methyl-1,2-thiazole-4,5-diamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction with chloroacetyl chloride in the presence of a base, followed by cyclization with thiourea under reflux conditions in methanol . This method yields the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of 5-N-methyl-1,2-thiazole-4,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-N-methyl-1,2-thiazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-N-methyl-1,2-thiazole-4,5-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-N-methyl-1,2-thiazole-4,5-diamine involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and interfere with the activity of enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may modulate the activity of enzymes involved in metabolic pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their antibacterial, antifungal, and anti-inflammatory activities.
1,3,4-Thiadiazole derivatives: Exhibiting similar biological activities and used in various industrial applications.
Uniqueness
5-N-methyl-1,2-thiazole-4,5-diamine stands out due to its specific substitution pattern and the resulting unique chemical and biological properties.
Properties
IUPAC Name |
5-N-methyl-1,2-thiazole-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-6-4-3(5)2-7-8-4/h2,6H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONIHAJQWVZQAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.